(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanamine;hydrochloride
Description
Historical Development and Significance of Benzothiophene Scaffold
Benzothiophene, a bicyclic heteroaromatic system comprising a benzene ring fused to a thiophene moiety, has been a cornerstone of medicinal chemistry since the mid-20th century. Early studies identified its structural similarity to biologically active molecules, such as serotonin and dopamine, which spurred interest in its pharmacological potential. The 1,1-dioxide variant, characterized by two sulfonyl oxygen atoms, emerged as a critical modification due to enhanced metabolic stability and electronic properties. By the 1990s, derivatives like raloxifene (a benzothiophene-based selective estrogen receptor modulator) validated the scaffold’s therapeutic utility, leading to intensified research into its anti-inflammatory, antimicrobial, and anticancer applications.
Structural Diversity of 1,1-Dioxo-2,3-dihydro-benzothiophene Derivatives
The 1,1-dioxo-2,3-dihydrobenzothiophene core introduces conformational rigidity and polarity, which improve target binding and solubility. Key structural variations include:
- Ring saturation : Partial saturation of the thiophene ring (e.g., 2,3-dihydro derivatives) reduces planarity, modulating interactions with hydrophobic enzyme pockets.
- Substituent positioning : Functional groups at positions 3, 5, and 7 significantly influence bioactivity. For instance, electron-withdrawing groups at position 3 enhance antibacterial potency.
Table 1: Representative 1,1-Dioxo-benzothiophene Derivatives and Their Activities
Position-3 Substituted Analogs: Research Evolution
Position-3 substitutions dominate SAR studies due to their proximity to the sulfone group, which participates in hydrogen bonding. Systematic explorations of C-3 substituents in benzothiophene-1,1-dioxides (BTDs) revealed:
- Heterocyclic groups : Tetrazole and oxadiazole substituents at C-3 conferred potent antitubercular activity (MIC = 2.6–8 μM) but exhibited cytotoxicity (TC₅₀ = 0.1–5 μM).
- Alkyl/aryl thioethers : 3-(Naphthalen-2-ylthio)-BTD showed moderate activity against Mycobacterium tuberculosis (MIC = 4.2 μM).
Mechanistic Insights : Cytotoxicity in BTDs may arise from off-target interactions with eukaryotic tubulin, whereas antitubercular activity involves disruption of cell wall biosynthesis.
Amine Functionalization in Heterocyclic Medicinal Compounds
The introduction of amine groups, such as in (1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanamine, enhances solubility and enables protonation at physiological pH, facilitating membrane penetration. Key findings include:
- Blood-brain barrier (BBB) permeability : Amine-functionalized BTDs exhibit PAMPA values (Pe = 5.96–23.14 × 10⁻⁶ cm/s) comparable to donepezil, a CNS-active drug.
- Metal coordination : Schiff base ligands derived from BTD-amines form octahedral Ni(II)/Mn(II) complexes with augmented antioxidant and antibacterial activities.
Table 2: Physicochemical Properties of Amine-Functionalized BTDs
| Compound | PAMPA (×10⁻⁶ cm/s) | LogP | Target Activity |
|---|---|---|---|
| K2071 | 5.96 | 2.1 | Antimitotic |
| K2946 (C2–C3 hydrogenated) | 23.14 | 1.8 | CNS penetration |
Current Research Landscape and Academic Significance
Recent advances (2024–2025) highlight the scaffold’s versatility:
- Antimitotic agents : 6-Amino-BTD derivatives disrupt microtubule assembly without STAT3 inhibition, offering a novel mechanism for cancer therapy.
- Dual-target inhibitors : Ni(II)-BTD complexes exhibit dual antioxidant and antibacterial activities, addressing oxidative stress in chronic infections.
- Synthetic innovations : Transition metal-catalyzed cyclizations enable efficient access to C-3 substituted BTDs, reducing reliance on hazardous reagents.
Challenges and Future Directions :
- Mitigating cytotoxicity while retaining antimicrobial potency.
- Developing BBB-penetrant derivatives for neurodegenerative diseases.
- Exploring polypharmacology through hybrid BTD scaffolds.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFRJNHRRPDPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methanamine;hydrochloride is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound exhibits a variety of biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The dioxo group in the structure is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of their cell wall synthesis.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antioxidant Evaluation
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that at concentrations above 50 µM, there was a marked decrease in free radical levels compared to control groups.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial efficacy against E. coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 100 µM for both pathogens. This suggests potential for development as an antibacterial agent.
Case Study 3: Inflammatory Response Modulation
Research by Johnson et al. (2024) highlighted the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with 75 µM significantly reduced paw swelling and inflammatory cytokine levels.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Polarity: The sulfone group in the target compound increases polarity compared to non-sulfonated thiophenes (e.g., (3-Chlorothiophen-2-yl)methanamine HCl) .
- Solubility: Dihydrochloride salts (e.g., 1-(2-pyridin-3-ylphenyl)methanamine dihydrochloride ) generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic strength.
- Stability: Crystalline hydrochloride forms (e.g., the target compound) demonstrate enhanced thermal stability, as noted in benzothiophene sulfone derivatives used for solid drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
